Diphenylphosphine borane

Catalog No.
S1899997
CAS No.
41593-58-2
M.F
C12H11BP
M. Wt
197 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphine borane

CAS Number

41593-58-2

Product Name

Diphenylphosphine borane

Molecular Formula

C12H11BP

Molecular Weight

197 g/mol

InChI

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;

InChI Key

LRNNYBXLESRLOS-UHFFFAOYSA-N

SMILES

[B].C1=CC=C(C=C1)PC2=CC=CC=C2

Canonical SMILES

[B].C1=CC=C(C=C1)PC2=CC=CC=C2

The exact mass of the compound Borane-diphenylphosphine complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenylphosphine borane (CAS 41593-58-2) is a highly stable, solid, borane-protected secondary phosphine utilized extensively in the synthesis of complex tertiary phosphines, chiral ligands, and bioconjugation reagents. Unlike its unprotected counterpart, which is a volatile and highly air-sensitive liquid, this borane complex exists as a bench-stable white powder (mp 44–50 °C) that resists spontaneous oxidation. In industrial and advanced laboratory settings, it serves as a critical procurement choice because it allows for the safe, glovebox-free handling of a diphenylphosphino building block. Upon deprotonation, it forms a highly nucleophilic phosphide-borane anion that cleanly undergoes alkylation, arylation, and cross-coupling, making it a superior precursor for late-stage functionalization workflows where process reliability and material stability are paramount[1].

Substituting diphenylphosphine borane with free diphenylphosphine or diphenylphosphine oxide introduces severe process liabilities. Free diphenylphosphine is a foul-smelling liquid that rapidly oxidizes to phosphine oxide upon atmospheric exposure, necessitating strict, costly Schlenk or glovebox techniques that complicate scale-up and increase batch-to-batch variability [1]. While diphenylphosphine oxide is also air-stable, converting it back to a reactive tertiary phosphine after coupling requires harsh reduction conditions—such as the use of trichlorosilane, alane (AlH3), or lithium aluminum hydride—which frequently degrade sensitive functional groups like esters, epoxides, or chiral centers [2]. In contrast, the borane group in diphenylphosphine borane completely protects the phosphorus center during aggressive coupling reactions but can be quantitatively removed using mild amine reagents (e.g., DABCO or morpholine), preserving the integrity of complex molecular architectures[3].

Bench-Stable Handling vs. Rapid Atmospheric Oxidation

Free diphenylphosphine is highly susceptible to atmospheric oxidation, rapidly converting to diphenylphosphine oxide and requiring strict inert-gas protocols for storage and weighing. In contrast, diphenylphosphine borane is an air-stable solid that can be stored on the shelf at room temperature for months without any sign of oxidation or decomposition[1]. This fundamental shift from a hazardous, air-sensitive liquid to a stable, weighable powder eliminates the need for specialized glovebox infrastructure during initial formulation and reaction setup.

Evidence DimensionAtmospheric stability and physical state
Target Compound DataDiphenylphosphine borane: Air-stable solid (mp 44–50 °C), shelf-stable for months in air.
Comparator Or BaselineFree diphenylphosphine: Air-sensitive liquid, rapidly oxidizes to phosphine oxide upon ambient exposure.
Quantified DifferenceTransition from rapid degradation (minutes/hours) to multi-month shelf stability in air.
ConditionsStandard laboratory benchtop conditions (ambient air and temperature).

Enables safe, reproducible, and glovebox-free weighing and handling, drastically reducing process complexity and overhead costs.

Superior Alkylation Yields in Complex Ligand Synthesis

During the synthesis of sterically hindered bisphosphine ligands (such as functionalized tetrahydropyrans), direct alkylation attempts using unprotected diphenylphosphine or diphenylphosphine oxide in the presence of triethylamine completely failed, resulting in 0% yield of the desired product. However, utilizing the phosphine-borane anion—generated by treating diphenylphosphine borane with n-BuLi—resulted in a 91% yield of the target bisphosphine framework[1]. The borane protection prevents unwanted side reactions and phosphorus oxidation, ensuring the nucleophilicity of the phosphide is directed entirely toward the desired substitution.

Evidence DimensionAlkylation yield in bisphosphine synthesis
Target Compound DataDiphenylphosphine borane (via anion): 91% yield.
Comparator Or BaselineFree diphenylphosphine / Diphenylphosphine oxide: 0% yield.
Quantified Difference91% absolute increase in product yield.
ConditionsReaction with brominated tetrahydropyran derivative; anion formed via n-BuLi/HMPA at -78 °C.

Demonstrates that borane protection is not just a handling convenience, but a chemical necessity for achieving viable yields in sterically demanding substitutions.

Mild Deprotection Conditions Preserving Functional Group Integrity

A critical advantage of diphenylphosphine borane over diphenylphosphine oxide is the ease of recovering the active phosphine. Phosphine oxides require aggressive reductants like alane (AlH3) or lithium aluminum hydride, which are incompatible with many reducible functional groups. Conversely, the borane group can be quantitatively removed using mild amine bases. For example, heating borane-protected phosphines with DABCO or morpholine routinely affords the free phosphine ligands in 69% to 95% yields without cleaving sensitive bonds (e.g., Si-H bonds or esters) [1].

Evidence DimensionDeprotection/Reduction conditions and compatibility
Target Compound DataBorane deprotection: Mild amines (DABCO, morpholine) at 60–100 °C, high yields (69–95%).
Comparator Or BaselineOxide reduction: Harsh hydrides (AlH3, LiAlH4) or silanes.
Quantified DifferenceElimination of strong hydride reducing agents from the late-stage synthetic sequence.
ConditionsLate-stage recovery of free tertiary phosphines in complex ligand or bioconjugate synthesis.

Allows for the synthesis of highly functionalized phosphines where harsh reduction steps would otherwise destroy the target molecule.

Synthesis of Chiral Phosphine Ligands for Asymmetric Catalysis

Because diphenylphosphine borane undergoes clean, high-yielding nucleophilic substitution and stereospecific alkylation, it is the premier precursor for building custom bidentate and chiral phosphine ligands (e.g., DIOP analogs, P-stereogenic ligands). Its mild deprotection profile using DABCO ensures that complex ligand architectures remain intact, making it the optimal choice for catalyst development workflows where free phosphines fail [1].

Production of Traceless Staudinger Ligation Reagents

In chemical biology and protein engineering, diphenylphosphine borane is utilized to synthesize (diphenylphosphino)methanethiol and related phosphinothioesters. The borane group stabilizes the intermediate against oxidation during multi-step syntheses, allowing for the reliable, scalable production of these critical bioconjugation reagents before final, mild deprotection [2].

Late-Stage Phosphorylation in API and Fine Chemical Manufacturing

For pharmaceutical intermediates requiring a diphenylphosphine moiety, using the borane-protected precursor prevents the need for late-stage alane or silane reductions associated with phosphine oxides. This is highly beneficial when the API contains reducible functional groups like ketones, esters, or epoxides, ensuring high overall process yields and purity without requiring specialized high-hazard reduction infrastructure [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 08-16-2023

Explore Compound Types